6-Methyl-2-phenyl-quinazoline-4-thione
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Overview
Description
6-Methyl-2-phenyl-quinazoline-4-thione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenyl-quinazoline-4-thione typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobenzophenone derivatives with carbon disulfide in the presence of a base. Another approach involves the thionation of the corresponding oxo analogs using reagents like phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-phenyl-quinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinazoline core.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-Methyl-2-phenyl-quinazoline-4-thione has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound’s unique properties make it a candidate for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-quinazoline-4-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
2-Phenylquinazoline-4-thione: Similar structure but lacks the methyl group at the 6-position.
6-Chloro-2-phenylquinazoline-4-thione: Similar structure with a chlorine atom instead of a methyl group.
2-Methyl-3-phenylquinazoline-4-thione: Similar structure with a methyl group at the 2-position instead of the 6-position.
Uniqueness: 6-Methyl-2-phenyl-quinazoline-4-thione is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
6-methyl-2-phenyl-2,3-dihydro-1H-quinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-10-7-8-13-12(9-10)15(18)17-14(16-13)11-5-3-2-4-6-11/h2-9,14,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGPDKJDVWRLSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(NC2=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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